Sincro

STING Agonist Interferon Induction Cancer Immunotherapy

SINCRO (N-{3-[(1,4′-bipiperidin)-1′-yl]propyl}-6-[4-(4-methylpiperazin-1-yl)phenyl]picolinamide; CAS: 1494619-28-1) is a synthetic small-molecule anticancer compound. It is a STING (STimulator of INterferon Genes) agonist that activates the cytosolic DNA-sensing STING signaling pathway, leading to the induction of type I interferon (IFN) genes, particularly IFN-β.

Molecular Formula C30H44N6O
Molecular Weight 504.7 g/mol
Cat. No. B11933638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSincro
Molecular FormulaC30H44N6O
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C3=NC(=CC=C3)C(=O)NCCCN4CCC(CC4)N5CCCCC5
InChIInChI=1S/C30H44N6O/c1-33-21-23-36(24-22-33)26-11-9-25(10-12-26)28-7-5-8-29(32-28)30(37)31-15-6-16-34-19-13-27(14-20-34)35-17-3-2-4-18-35/h5,7-12,27H,2-4,6,13-24H2,1H3,(H,31,37)
InChIKeyGAVWTGYPIYDINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SINCRO Compound Overview: A Dual-Function STING Agonist for Anticancer Drug Development


SINCRO (N-{3-[(1,4′-bipiperidin)-1′-yl]propyl}-6-[4-(4-methylpiperazin-1-yl)phenyl]picolinamide; CAS: 1494619-28-1) is a synthetic small-molecule anticancer compound [1]. It is a STING (STimulator of INterferon Genes) agonist that activates the cytosolic DNA-sensing STING signaling pathway, leading to the induction of type I interferon (IFN) genes, particularly IFN-β . Critically, SINCRO also possesses a STING-independent cytotoxic activity, inducing direct tumor cell death through a non-canonical mechanism distinct from traditional apoptosis pathways (e.g., caspase-3 cleavage and DNA double-strand breaks) [2]. This dual mechanism—immune activation and direct cytotoxicity—defines its unique pharmacological profile [3]. The compound is typically provided as a solid powder, with a purity >98% (HPLC), and is soluble in DMSO at 10 mM .

Why SINCRO Cannot Be Substituted by Other STING Agonists or Cytotoxic Agents


SINCRO's value proposition is predicated on a specific, non-interchangeable dual mechanism of action: it is both a STING-dependent inducer of type I interferon (IFN) and a STING-independent inducer of direct tumor cell death [1]. A typical STING agonist, such as a cyclic dinucleotide (CDN), will activate the STING pathway to promote an anti-tumor immune response but lacks direct cytotoxic capabilities [2]. Conversely, a standard chemotherapeutic or cytotoxic agent will kill cancer cells directly but does not necessarily engage the STING pathway to provide the sustained, immune-mediated benefits of T-cell priming and memory formation [3]. Substituting SINCRO with a compound that only performs one of these functions would result in a different therapeutic outcome. For example, replacing SINCRO with a pure STING agonist would forgo its unique, non-apoptotic cell death mechanism, which has been shown to be independent of caspase-3 activation [4]. Similarly, using a standard cytotoxic compound would miss the opportunity to leverage the STING pathway's ability to convert immunologically 'cold' tumors to 'hot', an effect crucial for synergy with immunotherapies [5]. The following section provides quantitative evidence substantiating these distinct, non-fungible activities.

Quantitative Evidence for SINCRO: Comparative Performance Data vs. Alternatives and Baselines


SINCRO Induces IFN-β Expression in a STING-Dependent Manner, a Key Differentiator from Non-STING Agonists

SINCRO's ability to induce the type I interferon response is entirely dependent on the STING pathway. This was demonstrated by a complete loss of IFN-β mRNA induction in STING-deficient (Tmem173-/-) bone marrow-derived dendritic cells (BMDCs) compared to wild-type cells, establishing a specific and verifiable mechanism distinct from STING-independent innate immune activators [1].

STING Agonist Interferon Induction Cancer Immunotherapy

SINCRO Exhibits Potent Cytotoxicity Across Diverse Cancer Cell Lines, Distinct from Classic STING Agonists

SINCRO demonstrates robust, concentration-dependent cytotoxicity against multiple cancer cell lines, an effect not observed with canonical STING agonists like cyclic dinucleotides (CDNs) [1]. In murine melanoma B16F1 cells, treatment with 10 μg/mL SINCRO for 40 hours reduced cell viability by over 80% [2]. This direct killing effect occurs via a non-canonical, STING-independent mechanism, as it does not involve caspase-3 cleavage [3].

Cytotoxicity Cancer Cell Lines STING-independent Activity

SINCRO-Induced Cell Death is Independent of Caspase-3 Activation, a Differentiator from Apoptosis-Inducing Chemotherapeutics

Unlike many conventional chemotherapeutics that induce caspase-3-dependent apoptosis, SINCRO's cytotoxic mechanism does not involve caspase-3 cleavage [1]. A direct comparison in B16F1 cells showed that SINCRO (10 μg/mL) treatment for 40 hours did not trigger caspase-3 activation, whereas staurosporine (STS), a known apoptosis inducer, caused robust cleavage [2].

Non-apoptotic Cell Death Caspase-independent Drug Resistance

SINCRO Significantly Attenuates In Vivo Tumor Growth via Both IFN-Dependent and Independent Mechanisms

SINCRO's dual mechanism translates to significant in vivo tumor control. In a syngeneic B16F1 melanoma model, intratumoral administration of SINCRO (100 μg/mouse) three times a week significantly suppressed tumor growth [1]. The anti-tumor effect was partially but not completely abrogated in mice lacking the type I IFN receptor (Ifnar1-/-), confirming contributions from both IFN-dependent (immune) and IFN-independent (cytotoxic) pathways [2].

In Vivo Efficacy Tumor Growth Inhibition Murine Model

Optimized Research Applications for SINCRO: Leveraging its Unique Dual Mechanism


Elucidating STING Pathway Dynamics and Non-Canonical Cell Death Mechanisms

Given its well-characterized, STING-dependent IFN-β induction [1] and its STING-independent, caspase-3-independent cytotoxicity [2], SINCRO serves as a precise molecular tool to dissect these two distinct biological processes. It is ideal for studies aiming to compare and contrast STING-mediated immune activation with a novel form of direct tumor cell death, including for RNA-seq or proteomic analysis to map downstream signaling events. [REFS-1, REFS-2].

In Vivo Validation of Dual-Action Therapies in Syngeneic Tumor Models

SINCRO is uniquely suited for preclinical studies in syngeneic mouse models (e.g., B16F1 melanoma) where its ability to both activate innate immunity (type I IFN) and directly kill tumor cells can be quantified [3]. The availability of data in both wild-type and Ifnar1-/- mice allows researchers to design experiments that isolate and measure the contribution of each mechanism to the overall in vivo anti-tumor effect, a critical step in evaluating combination therapies. [REFS-3, REFS-4].

Investigating Strategies to Overcome Apoptosis Resistance in Cancer

Because SINCRO induces cell death without activating caspase-3 [2], it is a prime candidate for investigating therapeutic approaches in cancer cell lines known to be resistant to traditional apoptosis-inducing agents. Researchers can use SINCRO to explore alternative cell death pathways and determine if this mechanism can be exploited to treat tumors with high levels of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or to prevent the emergence of drug resistance. [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sincro

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.